molecular formula C11H8N4 B13262461 2-Ethyl-1H-1,3-benzodiazole-5,6-dicarbonitrile

2-Ethyl-1H-1,3-benzodiazole-5,6-dicarbonitrile

Cat. No.: B13262461
M. Wt: 196.21 g/mol
InChI Key: FFCNCSOCVCSDPV-UHFFFAOYSA-N
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Description

2-Ethyl-1H-1,3-benzodiazole-5,6-dicarbonitrile is a heterocyclic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of two cyano groups attached to the benzodiazole ring, which imparts unique chemical properties. Benzodiazoles are known for their wide range of applications in medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1H-1,3-benzodiazole-5,6-dicarbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-ethylbenzimidazole with a suitable nitrile source in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced catalytic systems and automated reaction monitoring to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1H-1,3-benzodiazole-5,6-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.

    Substitution: The benzodiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines. Substitution reactions can lead to a wide variety of substituted benzodiazole derivatives.

Scientific Research Applications

2-Ethyl-1H-1,3-benzodiazole-5,6-dicarbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Ethyl-1H-1,3-benzodiazole-5,6-dicarbonitrile involves its interaction with specific molecular targets and pathways The compound’s cyano groups and benzodiazole ring structure allow it to interact with enzymes, receptors, and other biomolecules, potentially leading to various biological effects

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-1H-1,3-benzodiazole-5-carboxylic acid: Similar in structure but with a carboxylic acid group instead of cyano groups.

    1-Ethyl-2-phenyl-1H-1,3-benzodiazole-5,6-dicarbonitrile: Contains a phenyl group, which may impart different chemical properties.

Uniqueness

2-Ethyl-1H-1,3-benzodiazole-5,6-dicarbonitrile is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of two cyano groups makes it a versatile intermediate for further chemical modifications, distinguishing it from other benzodiazole derivatives.

Properties

Molecular Formula

C11H8N4

Molecular Weight

196.21 g/mol

IUPAC Name

2-ethyl-1H-benzimidazole-5,6-dicarbonitrile

InChI

InChI=1S/C11H8N4/c1-2-11-14-9-3-7(5-12)8(6-13)4-10(9)15-11/h3-4H,2H2,1H3,(H,14,15)

InChI Key

FFCNCSOCVCSDPV-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(N1)C=C(C(=C2)C#N)C#N

Origin of Product

United States

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